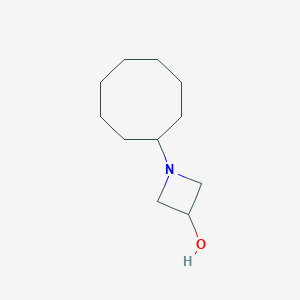

1-Cyclooctylazetidin-3-ol

Description

BenchChem offers high-quality 1-Cyclooctylazetidin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclooctylazetidin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclooctylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c13-11-8-12(9-11)10-6-4-2-1-3-5-7-10/h10-11,13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPVPMIQJMSOOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2CC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Ascendant Scaffold: A Technical Guide to N-Substituted Azetidin-3-ol Derivatives in Modern Drug Discovery

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has transcended its status as a mere curiosity of strained-ring chemistry to become a validated and privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique conformational rigidity, sp³-rich three-dimensional character, and favorable physicochemical properties contribute to enhanced metabolic stability, solubility, and receptor selectivity in drug candidates.[1][3] This guide provides an in-depth exploration of N-substituted azetidin-3-ol derivatives, a particularly versatile subclass that serves as a pivotal building block for a multitude of advanced therapeutic agents. We will dissect the core synthetic strategies, emphasizing the causal logic behind methodological choices, detail key derivatization protocols, and survey the expanding pharmacological applications of this remarkable scaffold.

Introduction: Why Azetidin-3-ols?

The strategic incorporation of small, strained rings is a powerful tactic in drug design to navigate beyond the flat, aromatic-rich chemical space that has historically dominated drug discovery. The azetidine motif offers a compelling balance of stability and reactivity, providing a rigid framework that can precisely orient substituents for optimal target engagement.[1][4]

The N-substituted azetidin-3-ol, specifically, is of paramount importance for several reasons:

-

Dual Functionality: It possesses two orthogonal modification points: the nitrogen atom and the C3-hydroxyl group. The nitrogen is readily substituted via alkylation or acylation to modulate basicity and introduce diverse pharmacophoric elements. The hydroxyl group offers a handle for etherification, esterification, or oxidation to the corresponding azetidin-3-one, a versatile intermediate for further functionalization.[5][6]

-

Improved Physicochemical Properties: The azetidine ring, particularly with the polar hydroxyl group, often enhances aqueous solubility and metabolic stability compared to more common analogues like piperidine or pyrrolidine.[3]

-

Stereochemical Complexity: The C3 carbon is a stereocenter, allowing for the synthesis of chiral derivatives. This is critical, as enantiomers frequently exhibit profoundly different pharmacological activities.

Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, underscoring the scaffold's clinical and commercial relevance.[1]

Core Synthetic Strategies: Building the Azetidine Ring

The construction of the strained four-membered ring is the primary challenge in synthesizing azetidin-3-ol derivatives. Several reliable methods have been established, with the choice of route often dictated by the desired substitution pattern, scalability, and stereochemical requirements.

The Workhorse Route: Intramolecular Cyclization of 1-Amino-3-halo-2-propanols

The most common and industrially scalable synthesis involves the reaction of a primary amine with an epihalohydrin (typically epichlorohydrin), followed by a base-mediated intramolecular cyclization.[7][8][9]

Causality and Mechanistic Insight: This reaction proceeds via a two-step sequence. First, the primary amine acts as a nucleophile, attacking one of the epoxide carbons of epichlorohydrin. This ring-opening is regioselective, with the amine preferentially attacking the terminal carbon due to lower steric hindrance. This yields a 1-amino-3-chloro-2-propanol intermediate. The subsequent addition of a base (e.g., NaOH, KOH) deprotonates the secondary alcohol, forming an alkoxide. This alkoxide then undergoes an intramolecular Sₙ2 reaction, displacing the chloride on the adjacent carbon to form the strained four-membered azetidine ring. The use of a hindered amine is often cited as favorable for yielding the azetidinol.[7][8]

Diagram: General Synthesis from Epichlorohydrin

Caption: Workflow for the synthesis of N-substituted azetidin-3-ols.

Detailed Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol

This protocol is representative of the epichlorohydrin method and is a key intermediate for many pharmaceutical scaffolds.[9]

-

Reaction Setup: To a stirred solution of benzhydrylamine (1.0 eq) in methanol (5 vol), add epichlorohydrin (1.1 eq) dropwise at room temperature.

-

Intermediate Formation: Stir the reaction mixture at room temperature for 24-48 hours. The progress can be monitored by TLC or LC-MS until the starting amine is consumed.

-

Cyclization: Cool the mixture to 0-5 °C and add a solution of sodium hydroxide (2.0 eq) in water (2 vol) dropwise, maintaining the internal temperature below 10 °C.

-

Workup and Isolation: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. Concentrate the mixture under reduced pressure to remove methanol. Add water and extract the aqueous layer with dichloromethane (3 x 10 vol).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1-benzhydrylazetidin-3-ol as a white solid.

-

Validation: The structure and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC.

Alternative Synthetic Approaches

While the epichlorohydrin route is dominant, other methods offer advantages for specific substitution patterns or stereochemical outcomes.

| Synthetic Method | Key Precursors | Typical Conditions | Advantages | Disadvantages |

| From Azetidin-3-ones | N-protected azetidin-3-one | NaBH₄, LiAlH₄, or other reducing agents | Access to diverse C3-substituted analogs via Grignard addition before reduction. | Requires prior synthesis of the azetidin-3-one, which can be multi-step.[5][10] |

| From Aziridines | 1-Arenesulfonylaziridines | Dimethylsulfoxonium methylide (microwave) | Ring expansion strategy.[11] | Limited to specific substitution patterns; may require harsh conditions. |

| Gold-Catalyzed Cyclization | Chiral N-propargylsulfonamides | Gold(I) catalyst, oxidant | Provides stereoselective access to chiral azetidin-3-ones (precursors to -ols).[5][12] | Requires expensive catalysts; substrate scope can be limited. |

| Intramolecular Amination | Picolinamide-protected amines with γ-C(sp³)-H bonds | Palladium(II) catalyst | Advanced C-H activation strategy for functionalized azetidines.[4] | Catalyst- and directing-group intensive. |

Stereoselective Synthesis: Accessing Enantiopure Derivatives

As the biological activity of chiral molecules often resides in a single enantiomer, the stereoselective synthesis of azetidin-3-ols is a critical area of research.

Key strategies include:

-

Chiral Pool Synthesis: Starting from enantiopure precursors, such as amino acids, to construct the azetidine ring.

-

Asymmetric Catalysis: Using chiral catalysts to induce enantioselectivity in the ring-forming step, such as the gold-catalyzed cyclization of N-propargylsulfonamides.[12]

-

Diastereoselective Cyclization: Employing chiral auxiliaries to direct the stereochemical outcome of the cyclization reaction.[13]

-

Kinetic Resolution: Separating a racemic mixture of azetidin-3-ols or their precursors using enzymatic or chemical methods.

Applications in Medicinal Chemistry

N-substituted azetidin-3-ol derivatives are prevalent in drug candidates across a wide range of therapeutic areas.[1][14] The scaffold serves as a non-classical bioisostere for other common rings and provides a vector for exploring chemical space in three dimensions.

Diagram: Role of Azetidin-3-ol as a Core Scaffold

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Azetidine synthesis [organic-chemistry.org]

- 12. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Predicting the Metabolic Stability of Cyclooctyl-Azetidine Motifs

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Cyclooctyl-Azetidine Motifs in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of drug candidates with optimized pharmacokinetic profiles is paramount. Among the myriad of structural motifs employed to achieve this, the cyclooctyl-azetidine scaffold has emerged as a compelling combination. The large, flexible, and lipophilic nature of the cyclooctyl ring offers unique opportunities for exploring chemical space and engaging with hydrophobic binding pockets. In contrast, the small, strained, and polar azetidine ring is often incorporated to enhance metabolic stability, improve aqueous solubility, and provide a rigid attachment point for other pharmacophoric elements.[1][2] The strategic fusion of these two distinct moieties presents both opportunities and challenges in drug design, particularly concerning their metabolic fate.

This technical guide provides a comprehensive overview of the predictive methodologies used to assess the metabolic stability of drug candidates containing the cyclooctyl-azetidine motif. We will delve into the underlying principles of metabolic pathways relevant to these structures, detail field-proven in vitro experimental protocols, and explore the application of in silico models for early-stage risk assessment. This document is intended to serve as a practical resource for researchers and drug development professionals, enabling them to make informed decisions and accelerate the journey from hit-to-lead and beyond.

Pillar 1: Understanding the Metabolic Landscape of Cyclooctyl-Azetidine Scaffolds

A thorough understanding of the potential metabolic liabilities of the cyclooctyl-azetidine motif is the bedrock of any predictive effort. Metabolism of xenobiotics is primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver, which catalyze a range of oxidative reactions.[3][4] For the cyclooctyl-azetidine core, we must consider the metabolic vulnerabilities of each component individually and in concert.

The Cyclooctyl Moiety: A Target for Oxidative Metabolism

The large, saturated cyclooctyl ring is a prime substrate for CYP-mediated oxidation.[5][6] The flexibility of the ring allows it to adopt multiple conformations, some of which may be highly amenable to binding within the active sites of CYP enzymes. The primary metabolic pathway for such large aliphatic rings is hydroxylation, where a hydrogen atom is abstracted, followed by the rebound of a hydroxyl radical.[7] The position of hydroxylation is influenced by both steric and electronic factors, with less hindered positions and those that lead to more stable radical intermediates being favored.

While the cyclooctyl ring can enhance lipophilicity, which may improve cell permeability, this property can also lead to increased binding to metabolic enzymes, potentially resulting in rapid clearance. Therefore, a key consideration in designing cyclooctyl-containing compounds is to anticipate these "metabolic soft spots" and devise strategies to mitigate them.

The Azetidine Ring: A Bastion of Stability with Nuanced Liabilities

The four-membered azetidine ring is often incorporated into drug candidates to enhance metabolic stability.[1][2] Its strained nature and sp3-rich character can render it less susceptible to CYP-mediated metabolism compared to larger, more flexible cyclic amines.[8] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature azetidine motifs, underscoring their value in creating metabolically robust molecules.[1][2]

However, the azetidine ring is not metabolically inert. Potential metabolic pathways include:

-

N-dealkylation: If the azetidine nitrogen is substituted with a metabolically labile group, N-dealkylation can occur.

-

Oxidation of the azetidine ring: While less common, oxidation at one of the carbon atoms of the azetidine ring can lead to the formation of hydroxylated metabolites.

-

Ring-opening: The inherent strain in the four-membered ring can make it susceptible to nucleophilic attack, potentially leading to ring-opening. This can be chemically mediated under acidic conditions or catalyzed by enzymes such as glutathione S-transferases (GSTs).[1][9]

The interplay between the cyclooctyl and azetidine moieties can influence the overall metabolic profile. The electron-withdrawing nature of a substituent on the azetidine nitrogen can impact its basicity and, consequently, its interaction with metabolic enzymes. Conversely, the steric bulk of the cyclooctyl group can shield adjacent positions on the azetidine ring from metabolic attack.

Pillar 2: In Vitro Methodologies for Empirical Assessment of Metabolic Stability

While in silico predictions offer valuable early insights, empirical data from in vitro assays remain the gold standard for assessing metabolic stability.[10] These assays provide quantitative data on the rate of metabolism, which is crucial for predicting in vivo pharmacokinetic parameters.

Liver Microsomal Stability Assay

The liver microsomal stability assay is a widely used, high-throughput method for evaluating Phase I metabolism.[11][12][13] Liver microsomes are subcellular fractions that are rich in CYP enzymes.

Core Principle: A test compound is incubated with liver microsomes in the presence of the cofactor NADPH, which is essential for CYP enzyme activity. The concentration of the parent compound is monitored over time to determine its rate of disappearance.

Key Parameters Determined:

-

Half-life (t½): The time it takes for 50% of the compound to be metabolized.

-

Intrinsic Clearance (CLint): A measure of the inherent ability of the liver to metabolize a drug, independent of blood flow.

Experimental Protocol: Liver Microsomal Stability Assay

-

Preparation of Reagents:

-

Prepare a 100 mM potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a working solution of the test compound (e.g., 1 µM) by diluting the stock solution in the phosphate buffer.

-

Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

Thaw pooled liver microsomes (human, rat, or other species of interest) on ice. Dilute the microsomes to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

-

-

Incubation:

-

Pre-warm the test compound working solution and the microsomal solution to 37°C.

-

In a microcentrifuge tube, combine the test compound working solution and the microsomal solution.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking.

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the concentration of the remaining parent compound using LC-MS/MS.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (microsomal protein concentration).

-

Hepatocyte Stability Assay

The hepatocyte stability assay provides a more comprehensive assessment of hepatic metabolism, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as drug transporters.[10][14]

Core Principle: A test compound is incubated with a suspension of cryopreserved or fresh hepatocytes. The disappearance of the parent compound is monitored over time to determine its metabolic stability.

Key Advantages over Microsomal Assay:

-

Includes both Phase I and Phase II metabolism.

-

Provides a more physiologically relevant system.

-

Can be used to identify metabolites formed.

Experimental Protocol: Hepatocyte Stability Assay

-

Preparation of Reagents:

-

Thaw cryopreserved hepatocytes according to the supplier's protocol.

-

Resuspend the hepatocytes in a suitable incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 1 x 10^6 cells/mL).

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Prepare a working solution of the test compound (e.g., 1 µM) by diluting the stock solution in the incubation medium.

-

-

Incubation:

-

Pre-warm the hepatocyte suspension and the test compound working solution to 37°C.

-

In a multi-well plate, combine the hepatocyte suspension and the test compound working solution.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2, with gentle shaking.

-

At predetermined time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the cell suspension and quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to pellet the cell debris.

-

Transfer the supernatant for LC-MS/MS analysis of the parent compound concentration.

-

-

Data Analysis:

-

The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million cells.

-

Pillar 3: In Silico Approaches for Proactive Metabolic Liability Assessment

In silico tools play a crucial role in modern drug discovery by enabling the early prediction of metabolic liabilities, thus guiding the design of more stable compounds before they are synthesized.[15] These computational models can predict the sites of metabolism ("soft spots") and estimate the overall metabolic stability of a molecule.

Predicting Sites of Metabolism (SOM)

Identifying the most likely sites of metabolism on a cyclooctyl-azetidine scaffold is a critical first step in mitigating metabolic instability. Several computational approaches are employed for SOM prediction:

-

Expert Systems: These are knowledge-based systems that use a set of predefined rules derived from known metabolic transformations to predict potential metabolites.

-

Machine Learning Models: These models are trained on large datasets of known metabolic transformations and use various molecular descriptors to predict the likelihood of metabolism at each atom in a molecule.[11]

-

Quantum Mechanics (QM) Methods: QM methods can be used to calculate the activation energies for different metabolic reactions, providing a more mechanistically detailed prediction of metabolic soft spots.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models aim to establish a mathematical relationship between the structural features of a molecule and its metabolic stability.[12][13] These models use a variety of molecular descriptors to capture the physicochemical properties of a molecule that are relevant to its metabolism.

Key Molecular Descriptors for Cyclooctyl-Azetidine Motifs:

-

Topological Descriptors: Describe the connectivity of atoms in a molecule.

-

Electronic Descriptors: Quantify the distribution of electrons in a molecule (e.g., partial charges, HOMO/LUMO energies).

-

Steric Descriptors: Describe the size and shape of a molecule.

-

Lipophilicity Descriptors (logP/logD): Quantify the hydrophobicity of a molecule, which is often correlated with its binding to metabolic enzymes.

By building QSAR models using a training set of compounds with known metabolic stability data, it is possible to predict the stability of new, unsynthesized molecules.

Data Presentation and Visualization

Quantitative Data Summary

To illustrate the application of these predictive methods, consider the following hypothetical data for a series of cyclooctyl-azetidine analogues:

| Compound ID | R Group on Azetidine | Microsomal t½ (min) | Hepatocyte t½ (min) | Predicted CLint (µL/min/mg) |

| Cpd-1 | -H | 15 | 10 | 46.2 |

| Cpd-2 | -CH3 | 25 | 18 | 27.7 |

| Cpd-3 | -CF3 | >60 | 55 | <11.6 |

| Cpd-4 | -Phenyl | 8 | 5 | 86.6 |

This data is for illustrative purposes only and does not represent actual experimental results.

Visualizing Workflows and Pathways

Experimental Workflow for Metabolic Stability Assessment

Caption: A generalized workflow for assessing the metabolic stability of cyclooctyl-azetidine motifs, combining both in vitro and in silico approaches.

Potential Metabolic Pathways of a Cyclooctyl-Azetidine Scaffold

Caption: Potential Phase I metabolic pathways for a generic cyclooctyl-azetidine scaffold, highlighting the vulnerabilities of both the cyclooctyl and azetidine rings.

Conclusion: A Synergistic Approach to De-risking Drug Candidates

The prediction of metabolic stability for novel drug candidates containing the cyclooctyl-azetidine motif requires a multifaceted and integrated approach. By combining a fundamental understanding of the metabolic pathways of both the cyclooctyl and azetidine rings with rigorous in vitro experimentation and insightful in silico modeling, drug discovery teams can proactively identify and mitigate metabolic liabilities. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to design and develop more robust and successful drug candidates. The early and iterative application of these principles will undoubtedly lead to a higher probability of success in the challenging but rewarding endeavor of bringing new medicines to patients.

References

-

AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

-

Creative Bioarray. (2025, July 28). Hepatocyte Stability Assay. Retrieved from [Link]

-

Cresset Group. (2022, February 21). Addressing metabolic liabilities by bioisosteric replacements with Spark. Retrieved from [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

-

Dandepally, S. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1614-1620. [Link]

-

Gleeson, M. P., et al. (2009). Metabolic soft spot identification and compound optimization in early discovery phases using MetaSite and LC-MS/MS validation. Journal of Computer-Aided Molecular Design, 23(12), 857-868. [Link]

-

Hassan, A. S., et al. (2021). QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase. Journal of Biomolecular Structure and Dynamics, 39(12), 4386-4403. [Link]

-

Kirchmair, J., et al. (2018). In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. Toxicology Letters, 298, 92-101. [Link]

-

Kumar, R., et al. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug Metabolism Reviews, 53(3), 459-477. [Link]

-

Lu, C., et al. (2019). Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation. Drug Metabolism and Disposition, 47(11), 1275-1282. [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5832-5880. [Link]

-

Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]

-

Miller, D. C., et al. (2022). Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[10][11]-Stevens Rearrangement. Journal of the American Chemical Society, 144(11), 4739-4745. [Link]

-

protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

-

Singh, P. (2023). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Drug Discovery and Development, 6(2), 1-3. [Link]

-

Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. [Link]

-

Wager, T. T., et al. (2020). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 11(1), 89-100. [Link]

-

Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved from [Link]

-

Wunberg, T., et al. (2018). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Future Medicinal Chemistry, 10(12), 1435-1453. [Link]

-

Zhang, Y., et al. (2021). Development of QSAR models for microsomal stability: Identification of good and bad structural features for rat, human and mouse microsomal stability. Bioorganic & Medicinal Chemistry, 44, 116279. [Link]

-

Åstrand, A., et al. (2018). Correlations Between Metabolism and Structural Elements of the Alicyclic Fentanyl Analogs Cyclopropyl Fentanyl, Cyclobutyl Fentanyl, Cyclopentyl Fentanyl, Cyclohexyl Fentanyl and 2,2,3,3-tetramethylcyclopropyl Fentanyl Studied by Human Hepatocytes and LC-QTOF-MS. Archives of Toxicology, 92(12), 3549-3562. [Link]

-

Barr, D. A., et al. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. News-Medical. Retrieved from [Link]

-

Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery, 21(1), 1-16. [Link]

-

Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. Retrieved from [Link]

-

De Vleeschouwer, M., et al. (2017). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 12(17), 1393-1403. [Link]

-

Ertl, P. (2024). Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. ChemRxiv. [Link]

-

Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. ACS Catalysis, 8(12), 10964-10976. [Link]

-

Groves, J. T. (2009). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 109(10), 4979-5019. [Link]

-

Meunier, B., et al. (2004). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews, 104(9), 3947-3980. [Link]

-

Selmi, N., et al. (2015). Improved Metabolic Stability for 18F PET Probes Rapidly Constructed via Tetrazine trans-Cyclooctene Ligation. Bioconjugate Chemistry, 26(3), 474-481. [Link]

-

Simulations Plus. (n.d.). In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. Retrieved from [Link]

-

University of Washington. (n.d.). Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Retrieved from [Link]

-

Wetmore, D. R., et al. (2022). Designing QSARs for parameters of high throughput toxicokinetic models using open-source descriptors. Computational Toxicology, 22, 100222. [Link]

-

Wrona, M. D., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634-2655. [Link]

-

Zhang, L., et al. (2023). In Silico Prediction of Metabolic Reaction Catalyzed by Human Aldehyde Oxidase. Metabolites, 13(3), 449. [Link]

-

Zolotoy, A. B., et al. (n.d.). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. ResearchGate. Retrieved from [Link]

Sources

- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, molecular structure, and metabolic stability of new series of N'-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-1-(5-phenyl-1H-pyrazol-1-yl)amidine as potential anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In silico drug evaluation by molecular docking, ADME studies and synthesis, characterization, biological activities, DFT, SAR analysis of the novel Mannich bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. QSAR - Drug Design Org [drugdesign.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 14. simulations-plus.com [simulations-plus.com]

- 15. QSAR, molecular docking and ADMET properties in silico studies of novel 4,5,6,7-tetrahydrobenzo[D]-thiazol-2-Yl derivatives derived from dimedone as potent anti-tumor agents through inhibition of C-Met receptor tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Microwave-Assisted Synthesis of 1-Cyclooctylazetidin-3-ol Derivatives

Executive Summary & Scientific Rationale

Azetidines are highly strained, four-membered nitrogen heterocycles that have emerged as privileged scaffolds in modern drug discovery. They are frequently deployed as bioisosteres for larger aliphatic rings (e.g., piperidines, morpholines) to improve pharmacokinetic profiles by lowering lipophilicity (logD), enhancing metabolic stability, and rigidifying binding vectors[1].

The synthesis of 1-cyclooctylazetidin-3-ol and its derivatives presents a unique synthetic challenge. The cyclooctyl ring is notoriously sterically hindered due to transannular interactions, making conventional nucleophilic substitutions or reductive aminations highly sluggish, often requiring days of reflux and resulting in poor yields due to competing side reactions.

Microwave-Assisted Organic Synthesis (MAOS) circumvents these limitations. By utilizing direct dielectric heating, MAOS provides rapid, uniform energy transfer directly to the polar transition states, effectively overcoming the high activation energy barrier associated with bulky substrates[2]. This application note details two highly optimized, self-validating MAOS protocols—Reductive Amination and Direct N-Alkylation—for the high-yield preparation of 1-cyclooctylazetidin-3-ol derivatives[3].

Mechanistic Workflow & Causality

The preferred method for constructing the 1-cyclooctylazetidin-3-ol core is Reductive Amination . This approach avoids the elimination (E2) side reactions commonly seen when reacting bulky secondary alkyl halides with amines.

The reaction proceeds via the condensation of azetidin-3-ol with cyclooctanone to form a highly sterically congested iminium intermediate. Under conventional heating, the equilibrium heavily favors the starting materials. Microwave irradiation, combined with a mild reducing agent like Sodium Triacetoxyborohydride (STAB), rapidly drives the equilibrium forward by trapping the transient iminium ion[4].

Figure 1: Mechanistic pathway for the microwave-assisted reductive amination of 1-cyclooctylazetidin-3-ol.

Comparative Data Analysis

The integration of MAOS drastically alters the reaction kinetics. Table 1 summarizes the quantitative improvements observed when transitioning from conventional thermal heating to microwave irradiation for this specific scaffold[5].

Table 1: Kinetic and Yield Comparison for 1-Cyclooctylazetidin-3-ol Synthesis

| Synthetic Route | Reagents / Catalyst | Temp (°C) | Time | Yield (%) | Purity (LC-MS) |

| Conventional Reductive Amination | Azetidin-3-ol, Cyclooctanone, STAB, DCE | 25 | 24 h | 42 | >90% |

| Conventional N-Alkylation | Azetidin-3-ol, Bromocyclooctane, K₂CO₃, DMF | 80 | 48 h | 35 | >85% |

| MAOS Reductive Amination | Azetidin-3-ol, Cyclooctanone, STAB, DCE | 100 | 15 min | 88 | >98% |

| MAOS N-Alkylation | Azetidin-3-ol, Bromocyclooctane, K₂CO₃, DMF | 120 | 20 min | 76 | >95% |

Experimental Protocols

Protocol A: Microwave-Assisted Reductive Amination (Recommended)

This protocol is prioritized due to its high atom economy, scalability, and suppression of elimination byproducts.

Reagents & Materials:

-

Azetidin-3-ol hydrochloride (1.0 equiv, 1.0 mmol)

-

Cyclooctanone (1.1 equiv, 1.1 mmol)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol)

-

N,N-Diisopropylethylamine (DIPEA) (1.2 equiv, 1.2 mmol)

-

1,2-Dichloroethane (DCE) (Anhydrous, 3.0 mL)

-

10 mL Microwave reaction vial with a crimp-top septum.

Step-by-Step Methodology:

-

Free-Basing the Amine: Add azetidin-3-ol hydrochloride (1.0 mmol) to the microwave vial equipped with a magnetic stir bar. Add 3.0 mL of anhydrous DCE. Inject DIPEA (1.2 mmol) and stir for 5 minutes at room temperature.

-

Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile during the iminium formation step.

-

-

Electrophile Addition: Add cyclooctanone (1.1 mmol) to the mixture.

-

Reducing Agent Addition: Add STAB (1.5 mmol) in one portion. Seal the vial with a crimp cap.

-

Causality: STAB is utilized because it is stable to mild acid and exhibits high chemoselectivity, reducing the iminium ion much faster than the unreacted cyclooctanone.

-

-

Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or Biotage Initiator). Set the parameters: Temperature: 100 °C, Hold Time: 15 minutes, Stirring: High, Cooling: On.

-

Causality: DCE possesses a moderate loss tangent (tan δ = 0.127), allowing it to absorb microwave energy efficiently while generating sufficient autogenous pressure to drive the reaction.

-

-

Self-Validating QC Checkpoint: Post-cooling, sample 10 µL of the crude mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS. The presence of the product mass (

) with no remaining cyclooctanone confirms completion. -

Workup: Quench the reaction with 3 mL of saturated aqueous NaHCO₃ to neutralize residual borate complexes. Extract with Dichloromethane (3 x 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify via flash column chromatography (Silica gel, Eluent: 0-10% Methanol in Dichloromethane with 1% NH₄OH) to yield pure 1-cyclooctylazetidin-3-ol.

Protocol B: Microwave-Assisted Direct N-Alkylation

Utilize this protocol if cyclooctyl bromide/iodide is the only available starting material, or for synthesizing specific halocyclooctane derivatives[6].

Step-by-Step Methodology:

-

Preparation: In a 10 mL microwave vial, combine azetidin-3-ol (1.0 mmol), bromocyclooctane (1.2 mmol), and finely powdered anhydrous K₂CO₃ (2.0 mmol) in 3.0 mL of anhydrous DMF.

-

Causality: K₂CO₃ acts as a heterogeneous base. Its insolubility in DMF keeps the concentration of free carbonate low, suppressing the E2 elimination of the sterically hindered bromocyclooctane.

-

-

Microwave Irradiation: Seal the vial and irradiate at 120 °C for 20 minutes .

-

Causality: Microwave irradiation selectively heats the highly polar S_N2 transition state, effectively lowering its activation energy relative to the competing E2 elimination pathway.

-

-

Workup: Filter the crude mixture to remove inorganic salts. Dilute the filtrate with 10 mL of Ethyl Acetate and wash extensively with LiCl (5% aqueous solution, 3 x 10 mL) to remove DMF.

-

Purification: Dry the organic layer, concentrate, and purify via reverse-phase HPLC (C18, Water/Acetonitrile gradient with 0.1% TFA) to isolate the product.

Troubleshooting & Optimization Logic

When adapting these protocols for highly substituted cyclooctyl derivatives or functionalized azetidin-3-ols, follow the logic tree below to maintain self-validating integrity.

Figure 2: Decision matrix for troubleshooting MAOS azetidine functionalization.

References

- Microwave-assisted synthesis of azetidines derived

- MICROWAVE ASSISTED SYNTHESIS OF 4-AZETIDINONE DERIVATIVES OF 1, 8-NAPHTHYRIDINE. Rasayan Journal of Chemistry.

- An Expeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones. PMC.

- Continuous Hydrogenolysis of N-Diphenylmethyl Groups in a Micropacked-Bed Reactor.

- Synthesis of chiral Azetidine and its application in asymmetric synthesis.

- 1-(2-Hydroxyethyl)azetidin-3-ol. Benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 1-(2-Hydroxyethyl)azetidin-3-ol | Benchchem [benchchem.com]

- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]

- 5. An E xpeditious Iodine-Catalyzed Synthesis of 3-Pyrrole-substituted 2-Azetidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Optimizing reductive amination pH for 1-Cyclooctylazetidin-3-ol

Topic: Optimizing Reductive Amination pH for 1-Cyclooctylazetidin-3-ol Role: Senior Application Scientist, Technical Support Center

Subject: Protocol Optimization for Synthesis of 1-Cyclooctylazetidin-3-ol Reference ID: TS-RA-AZT-008

Welcome to the Technical Support Center. You are likely encountering yield variability or impurity formation in the coupling of Azetidin-3-ol with Cyclooctanone . This guide addresses the critical role of pH in this specific reductive amination, particularly when using Sodium Triacetoxyborohydride (STAB), the industry standard for this transformation.

Part 1: Critical Parameter Overview (The "Why")

The pH-Dependent Equilibrium

The success of this reaction hinges on a single competition: Imine Formation vs. Carbonyl Reduction .

-

The Substrate Challenge:

-

Azetidin-3-ol: A secondary amine with a pKa (conjugate acid) of ~10–11. It is highly polar and often supplied as a hydrochloride salt.

-

Cyclooctanone: A medium-sized ring (8-membered). Formation of the iminium ion is sterically and conformationally more difficult than with cyclohexanone due to transannular strain.

-

-

The pH Window:

-

pH < 4 (Too Acidic): The amine is fully protonated (

). It loses nucleophilicity and cannot attack the ketone. The reducing agent (STAB) then preferentially reduces the unreacted cyclooctanone to cyclooctanol (major impurity). -

pH > 6 (Too Basic): The carbonyl oxygen is not sufficiently activated. The sterically hindered cyclooctanone reacts sluggishly. STAB hydrolysis accelerates.

-

pH 5–6 (Optimal): Sufficient free amine exists to attack the carbonyl, while the carbonyl is sufficiently activated by protons to facilitate water loss and iminium ion formation.

-

Mechanism Visualization

The following diagram illustrates the divergent pathways controlled by pH.

Caption: Figure 1. Kinetic competition in reductive amination. pH < 4 favors ketone reduction (impurity), while pH 5–6 maximizes iminium ion formation and product yield.

Part 2: Optimized Protocol

Reagents:

-

Amine: Azetidin-3-ol HCl (1.0 equiv)

-

Ketone: Cyclooctanone (1.1 equiv)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

-

Additives: Triethylamine (TEA) and Acetic Acid (AcOH)

Step-by-Step Methodology:

-

Free-Basing (Crucial Step):

-

Since Azetidin-3-ol is typically an HCl salt, you must neutralize the mineral acid.

-

Suspend Azetidin-3-ol HCl (1.0 eq) in DCE (0.2 M concentration).

-

Add Triethylamine (1.0 eq) . Stir for 15 minutes.

-

Note: Do not rely on STAB to neutralize the HCl; the resulting pH will be too low (~1-2), leading to cyclooctanol formation.

-

-

Activation:

-

Add Cyclooctanone (1.1 eq) to the mixture.

-

Add Acetic Acid (1.0 - 1.2 eq) .[2]

-

Checkpoint: This creates an in situ buffer system (TEA-HCl / AcOH). The pH should be approx 5.5.

-

-

Reaction:

-

Add STAB (1.4 eq) in one portion.

-

Stir at Room Temperature (20–25°C) for 4–16 hours.

-

Note on Cyclooctanone: Due to the ring size, imine formation is slower than with cyclohexanone. Do not heat above 40°C, as azetidines are thermally sensitive.

-

-

Workup (Solubility Warning):

-

Issue: 1-Cyclooctylazetidin-3-ol is amphiphilic but retains significant water solubility due to the hydroxyl group and the tertiary amine.

-

Quench: Add saturated aqueous NaHCO₃.

-

Extraction: Do NOT use pure diethyl ether or hexane. Use DCM (Dichloromethane) or CHCl₃/IPA (3:1) for extraction to ensure recovery of the polar alcohol product.

-

Part 3: Troubleshooting Guide

Symptom: High levels of Cyclooctanol impurity

| Possible Cause | Diagnostic | Solution |

| pH too low (< 4) | pH paper turns red immediately upon STAB addition. | You likely started with the HCl salt and didn't add TEA, or added too much AcOH. Protocol Fix: Neutralize HCl salt with 1 eq TEA before adding AcOH. |

| Wet Solvent | STAB decomposes rapidly; ketone reduces faster than imine forms. | Ensure DCE/THF is anhydrous (< 0.1% water). |

Symptom: Low Conversion (Unreacted Amine)

| Possible Cause | Diagnostic | Solution |

| Steric Hindrance | TLC shows ketone and amine spots persisting. | Cyclooctanone is bulky. Increase reaction time to 24h or add molecular sieves (3Å) to drive the equilibrium toward the imine before adding STAB. |

| pH too high (> 7) | pH paper is dark green/blue. | Insufficient AcOH. Add 0.5–1.0 eq Acetic Acid to catalyze iminium formation. |

Symptom: Low Isolated Yield (Clean Crude NMR)

| Possible Cause | Diagnostic | Solution |

| Aqueous Loss | Product absent in organic layer but conversion was high. | The product stayed in the aqueous layer during workup. Fix: Saturate the aqueous layer with NaCl (salting out) and extract with 10% Methanol in DCM. |

Part 4: Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Cyanoborohydride (NaCNBH₃) instead of STAB? A: Yes, but it is less selective. If you use NaCNBH₃, you must use Methanol as the solvent and adjust the pH to exactly 5–6 using a bromocresol green indicator (yellow-green transition). STAB is preferred because it is self-buffering (to an extent) and less toxic.

Q2: Why use DCE instead of Methanol for STAB? A: STAB reacts with Methanol, decomposing rapidly. DCE (Dichloroethane) or THF are aprotic and prevent the decomposition of the hydride reagent, allowing it to survive long enough to reduce the sterically hindered iminium ion of the cyclooctyl system.

Q3: My Azetidin-3-ol is the free base, not the salt. How do I adjust? A: If using the free base, omit the Triethylamine. Simply mix the amine and ketone in DCE, then add 1.0–1.2 eq of Acetic Acid followed by STAB.

References

-

Abdel-Magid, A. F., et al. (1996).[1][2][3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[5]

-

Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

-

Gribble, G. W. (2006). "Sodium Triacetoxyborohydride."[1][2][4][5][6][7] Encyclopedia of Reagents for Organic Synthesis.

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Support Center: Overcoming Solubility Challenges of 1-Cyclooctylazetidin-3-ol in Non-Polar Solvents

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Cyclooctylazetidin-3-ol. This resource provides in-depth troubleshooting advice and practical solutions for a common yet critical challenge: the poor solubility of this compound in non-polar solvents. Our goal is to equip you with the foundational knowledge and actionable protocols to ensure the success of your experiments.

Understanding the Core Challenge: A Molecule of Two Minds

The solubility behavior of 1-Cyclooctylazetidin-3-ol is dictated by its amphiphilic nature. The molecule possesses two distinct regions with opposing polarities, creating a classic solubility dilemma.

Caption: Dichotomy of 1-Cyclooctylazetidin-3-ol's structure.

The large cyclooctyl group is non-polar and hydrophobic, favoring interactions with non-polar solvents through London dispersion forces.[1] Conversely, the azetidin-3-ol head contains a hydroxyl (-OH) group and a nitrogen atom, making it polar and hydrophilic. This region readily forms strong hydrogen bonds with polar solvents.[2] When placed in a non-polar solvent like hexane or toluene, the non-polar "tail" is well-solvated, but the polar "head" is not, leading to low overall solubility. This follows the fundamental principle of "like dissolves like".[3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've added 1-Cyclooctylazetidin-3-ol to toluene, and it's not dissolving. What are the first steps I should take?

A1: Initial Troubleshooting Steps

Before exploring more complex solutions, always start with the basics. Often, simple physical methods can overcome the activation energy barrier for dissolution.

-

Verify Compound Purity: Impurities can significantly impact solubility. Ensure your starting material is of high purity and is what you think it is.

-

Increase Solvent Volume: You may be attempting to create a supersaturated solution. Try adding more solvent to see if the compound dissolves.

-

Gentle Warming: Carefully warm the mixture. Increased kinetic energy can help break the solute-solute interactions and promote solvation. Be cautious, as excessive heat can lead to decomposition or unwanted side reactions.[4]

-

Sonication: Use an ultrasonic bath to provide mechanical agitation. This can help break up solid aggregates and increase the surface area of the solute exposed to the solvent, accelerating dissolution.[4]

If these initial steps fail, it indicates a more fundamental incompatibility between the solute and solvent that requires a modification of the system's chemistry.

Q2: Can I use a co-solvent to improve solubility, and which ones are recommended?

A2: The Co-Solvent Strategy

Yes, using a co-solvent is one of the most effective and common strategies. A co-solvent is a water-miscible organic solvent that, when added in small quantities to the primary non-polar solvent, can significantly increase the solubility of a poorly soluble compound.[5]

Mechanism of Action: The co-solvent works by reducing the overall polarity of the solvent mixture, making it more compatible with the solute.[6] It disrupts the self-association of the primary solvent molecules, creating "pockets" where the solute can be more favorably accommodated. The co-solvent can also directly interact with and solvate the polar head of your molecule, effectively bridging the polarity gap.[]

Recommended Co-solvents for Non-Polar Systems:

When selecting a co-solvent, consider its polarity, boiling point, and compatibility with your downstream reaction conditions.

| Co-Solvent | Relative Polarity | Boiling Point (°C) | Key Considerations |

| Tetrahydrofuran (THF) | 0.207 | 66 | Excellent choice for many reactions. Can form peroxides. |

| Dichloromethane (DCM) | 0.309 | 40 | Volatile, good for easy removal. Halogenated. |

| Ethyl Acetate (EtOAc) | 0.228 | 77 | Common, relatively non-toxic. Can be sensitive to acids/bases. |

| Acetone | 0.355 | 56 | Highly polar, but can be reactive (e.g., self-condensation). |

| Acetonitrile (ACN) | 0.460 | 82 | Aprotic polar solvent, often used in chromatography. |

Data sourced from Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry.[8]

Experimental Protocol: Co-Solvent Screening

-

In separate small vials, place a known amount (e.g., 5 mg) of 1-Cyclooctylazetidin-3-ol.

-

To each vial, add 1 mL of your primary non-polar solvent (e.g., toluene) to confirm insolubility.

-

Prepare stock solutions of your chosen co-solvents (e.g., 10% THF in toluene, 25% THF in toluene).

-

Add the co-solvent mixtures dropwise to the vials while stirring or vortexing until the solid completely dissolves.

-

Record the minimum percentage of co-solvent required for dissolution. This will be your starting point for scaling up your experiment.[9]

Q3: My experiment cannot tolerate any protic or highly polar groups. Is there a way to chemically modify my compound to make it soluble?

A3: Chemical Modification via Protecting Groups

Absolutely. If the constraints of your reaction are strict, the most robust solution is to temporarily mask the polar -OH group with a non-polar protecting group. This modification drastically reduces the molecule's overall polarity, making it much more soluble in non-polar solvents.

The most common strategy for protecting an alcohol is to convert it into a silyl ether. Silyl ethers are generally stable to a wide range of reaction conditions but can be easily removed later. A common and robust choice is the tert-butyldimethylsilyl (TBDMS) group.

Reaction: Protection of the Hydroxyl Group with TBDMS-Cl

Experimental Protocol: TBDMS Protection

-

Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve your 1-Cyclooctylazetidin-3-ol (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Addition of Base: Add imidazole (2.5 eq) to the solution and stir until it dissolves.

-

Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise. The reaction is typically run at 0 °C to room temperature.

-

Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.[9][10]

This protected compound will exhibit significantly enhanced solubility in non-polar solvents. The TBDMS group can be readily removed later using a fluoride source like tetrabutylammonium fluoride (TBAF).

Q4: I've heard about using surfactants. Is this a viable option?

A4: Advanced Technique: Surfactant-Mediated Solubilization

Using surfactants is a more specialized approach, often employed in biphasic systems or for creating microemulsions. Surfactants are amphiphilic molecules that can self-assemble into structures called micelles in a solvent.[11]

Mechanism of Action: In a non-polar solvent, surfactant molecules can form "reverse micelles," where their polar heads create a central, polar core, and their non-polar tails extend into the bulk non-polar solvent. Your polar 1-Cyclooctylazetidin-3-ol can then be sequestered within this polar core, effectively being "dissolved" in the non-polar medium.[12][13]

This method is powerful but can complicate downstream purification, as you will need to remove the surfactant. It is most suitable when the subsequent reaction occurs in this microemulsion environment. Common non-ionic surfactants like Triton X-100 or Span series could be investigated.

Troubleshooting Workflow

To help guide your decision-making process, please refer to the following workflow diagram.

Caption: Decision workflow for troubleshooting solubility issues.

References

-

Filo. (2025). How does co-solvency increase solubility. [Link]

-

Taylor & Francis. (2019). Cosolvent – Knowledge and References. [Link]

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

-

Quora. (2021). How does surfactant affect solubility of relatively non polar substance?[Link]

-

PubMed. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. [Link]

-

PMC. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

-

MDPI. (2023). Unveiling the Role of Nonionic Surfactants in Enhancing Cefotaxime Drug Solubility: A UV-Visible Spectroscopic Investigation in Single and Mixed Micellar Formulations. [Link]

-

Batchelor, D. V., et al. (2008). A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles. Synlett. [Link]

-

PMC. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. [Link]

-

The Solution Process. (n.d.). [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. [Link]

-

Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility. [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

Reddit. (2025). Why does increasing the hydrocarbon chain in alcohols reduce water solubility?[Link]

-

University of Rochester. (n.d.). Solvents and Polarity. [Link]

-

PubMed. (1976). Solubility of nonelectrolytes in polar solvents IV: nonpolar drugs in mixed solvents. [Link]

-

PubMed. (2003). Solubility of drugs in aqueous solutions. Part 3: multicomponent mixed solvent. [Link]

-

Quora. (2017). How do covalent compounds dissolve so easily in non polar organic solvents?[Link]

-

Chemistry Stack Exchange. (2012). How do non-polar substances dissolve in non-polar solvents?[Link]

-

Angles and Acid. (n.d.). Polar and Non-polar Solubility: Like dissolves like. [Link]

-

Quora. (2018). Why are higher alcohols (with longer chain) less soluble in water than lower alcohols?[Link]

-

Chemistry Stack Exchange. (2017). Polarity of alcohols and their miscibility in water. [Link]

-

University of Wollongong. (2023). Solubility of Organic Compounds. [Link]

-

TSI Journals. (n.d.). SOLUBILITY OF SOME NON-POLAR GASES IN MIXED SOLVENTS. [Link]

Sources

- 1. quora.com [quora.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Khan Academy [khanacademy.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. How does co-solvency increase solubility | Filo [askfilo.com]

- 8. Reagents & Solvents [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. quora.com [quora.com]

- 13. researchgate.net [researchgate.net]

Thermal stability and decomposition temperature of 1-Cyclooctylazetidin-3-ol

A Guide to Understanding Thermal Stability and Decomposition

Welcome to the technical support center for 1-Cyclooctylazetidin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for experiments involving this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to handle this molecule safely and interpret its thermal behavior accurately.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 1-Cyclooctylazetidin-3-ol?

Q2: What are the potential decomposition pathways for 1-Cyclooctylazetidin-3-ol?

A2: The decomposition of 1-Cyclooctylazetidin-3-ol is likely to be initiated by the cleavage of the strained azetidine ring. The C-N bonds are often the most susceptible to thermal stress. Forced degradation studies on other azetidine-containing compounds have shown that decomposition can proceed through the formation of an azetidinium ion.[1] The presence of the hydroxyl group may also introduce additional decomposition pathways, such as dehydration.

Q3: What are the recommended analytical techniques to determine the thermal stability and decomposition temperature?

A3: The primary techniques for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3][4][5][6][7]

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is excellent for determining the onset temperature of decomposition, the rate of mass loss, and the amount of residual material.

-

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can identify the temperatures of melting, crystallization, and decomposition, as well as quantify the enthalpy changes associated with these events.

Troubleshooting Guide

Issue 1: Inconsistent TGA results for the onset of decomposition.

-

Possible Cause 1: Sample Purity. Impurities, such as residual solvents or starting materials from synthesis, can lower the decomposition temperature.

-

Solution: Ensure the sample is of high purity. It is advisable to purify the compound using techniques like flash chromatography or recrystallization before thermal analysis.[8]

-

-

Possible Cause 2: Heating Rate. The heating rate used in the TGA experiment can significantly affect the observed onset temperature. Faster heating rates tend to shift the decomposition to higher temperatures.

-

Possible Cause 3: Atmosphere. The atmosphere in the TGA furnace (e.g., inert nitrogen or reactive air) will influence the decomposition pathway and temperature.

-

Solution: For intrinsic thermal stability, use an inert atmosphere like nitrogen or argon. If you are interested in oxidative stability, use air. Clearly report the atmosphere used in your experimental details.

-

Issue 2: Difficulty in interpreting the DSC thermogram.

-

Possible Cause 1: Overlapping Thermal Events. The melting point and the onset of decomposition may be close, leading to a complex and overlapping DSC curve.

-

Solution: Combine DSC with TGA. The TGA will show at what temperature mass loss begins, helping to distinguish between melting (no mass loss) and decomposition (mass loss).

-

-

Possible Cause 2: Sample Preparation. The way the sample is packed into the DSC pan can affect the results.

-

Solution: Ensure a consistent and small sample size (typically 1-5 mg) and good thermal contact with the bottom of the pan. Hermetically sealed pans are recommended for volatile samples or to prevent interaction with the atmosphere.

-

Experimental Protocols

Protocol 1: Determination of Decomposition Temperature by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of 1-Cyclooctylazetidin-3-ol.

Materials:

-

1-Cyclooctylazetidin-3-ol (high purity)

-

TGA instrument

-

TGA pans (platinum or ceramic)

-

Nitrogen gas (high purity)

Procedure:

-

Tare an empty TGA pan.

-

Accurately weigh 2-5 mg of 1-Cyclooctylazetidin-3-ol into the pan.

-

Place the pan in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes to establish an inert atmosphere.

-

Heat the sample from room temperature (e.g., 25 °C) to a final temperature (e.g., 400 °C) at a heating rate of 10 °C/min.

-

Record the mass loss as a function of temperature.

-

The onset temperature of decomposition is typically determined by the intersection of the baseline with the tangent of the decomposition curve.

Protocol 2: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and decomposition temperature and enthalpy of 1-Cyclooctylazetidin-3-ol.

Materials:

-

1-Cyclooctylazetidin-3-ol (high purity)

-

DSC instrument

-

DSC pans (aluminum, hermetically sealed)

-

Nitrogen gas (high purity)

Procedure:

-

Tare an empty DSC pan and lid.

-

Accurately weigh 1-3 mg of 1-Cyclooctylazetidin-3-ol into the pan.

-

Hermetically seal the pan.

-

Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a final temperature above the expected decomposition (e.g., 350 °C).

-

Record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition).

Data Presentation

Table 1: Expected Thermal Analysis Data for 1-Cyclooctylazetidin-3-ol

| Parameter | Technique | Expected Observation | Significance |

| Melting Point (Tm) | DSC | Endothermic peak | Indicates the transition from solid to liquid phase. |

| Onset of Decomposition (Tonset) | TGA/DSC | Sharp decrease in mass (TGA) or a sharp exothermic peak (DSC) | The temperature at which significant decomposition begins. |

| Peak Decomposition Temperature (Tpeak) | TGA (DTG curve)/DSC | The temperature of the maximum rate of mass loss or heat flow. | Indicates the point of most rapid decomposition. |

| Mass Loss (%) | TGA | The percentage of the initial mass lost during decomposition. | Helps to understand the nature of the volatile decomposition products. |

| Decomposition Enthalpy (ΔHd) | DSC | The integrated area of the decomposition exotherm. | Quantifies the energy released during decomposition. |

Visualizations

Caption: Workflow for Thermal Stability Analysis.

Caption: Troubleshooting Logic for Thermal Analysis.

References

-

Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway - ResearchGate. Available at: [Link]

-

Thermal Stability of Amine Compounds and Dichloromethane - Aidic. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - PMC. Available at: [Link]

-

EVALUATION OF TERTIARY AMINE CO-INTIATORS USING DIFFERENTIAL SCANNING PHOTOCALORIMETRY. Available at: [Link]

-

Using Differential Scanning Calorimetry to Accelerate Polymerization Catalysis: A Toolkit for Miniaturized and Automated Kinetics Measurements - ACS Publications. Available at: [Link]

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. Available at: [Link]

-

Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds | Analytical Chemistry. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. Available at: [Link]

-

New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids. Available at: [Link]

-

Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC. Available at: [Link]

-

Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Available at: [Link]

-

Thermal decomposition mechanism of particulate core-shell KClO3-HMX composite energetic material. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. aidic.it [aidic.it]

- 3. Synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: High-Yield Synthesis of N-Cyclooctyl Azetidines

This guide is structured as a specialized Technical Support Center for researchers encountering difficulties with the reductive amination of cyclooctanone and azetidine. It prioritizes the "Titanium(IV) Isopropoxide Protocol," which is the industry standard for overcoming the specific steric and strain challenges of this reaction.

Current Status: Operational Topic: Reductive Amination of Hindered Ketones with Strained Amines Lead Scientist: Dr. A. Vance, Senior Application Scientist

The Engineering Challenge: Sterics vs. Strain

Synthesizing N-cyclooctyl azetidine presents a unique "perfect storm" of chemical challenges. You are attempting to couple a conformationally strained amine (azetidine) with a sterically hindered, medium-sized ring ketone (cyclooctanone).

-

The Azetidine Problem (Strain): The 4-membered ring has significant ring strain (~26 kcal/mol). Standard reductive amination conditions using strong Brønsted acids (pH < 4) or heterogeneous hydrogenation (H2/Pd) often lead to ring-opening hydrogenolysis or acid-mediated decomposition.

-

The Cyclooctanone Problem (Sterics): Cyclooctanone is notorious for its transannular strain and poor electrophilicity compared to cyclohexanone. Formation of the intermediate iminium ion is the rate-determining step and is kinetically slow.

The Verdict: Standard catalytic methods (e.g., NaBH(OAc)₃/AcOH) often fail to drive conversion, resulting in low yields (<30%). The solution requires a Lewis Acid Promoter that also acts as a water scavenger.

Catalyst & Reagent Selection Matrix

Use this decision matrix to select the correct system for your specific constraints.

| Reagent System | Role | Suitability for N-Cyclooctyl Azetidine | Risk Profile |

| Ti(OiPr)₄ + NaBH₄ | Primary Recommendation | High | Low. Operates under neutral conditions; Ti acts as Lewis acid and dehydrating agent to force iminium formation. |

| NaBH(OAc)₃ + AcOH | Alternative | Low/Medium | High. The acidity (AcOH) required to activate cyclooctanone may trigger azetidine ring opening. Reaction is often too slow. |

| H₂ + Pd/C | Heterogeneous Catalyst | Critical Failure | Extreme. High probability of hydrogenolysis (cleaving the azetidine C-N bond) rather than alkylation. |

| Ir-Catalysts | Transfer Hydrogenation | Medium | Medium. Effective for hindered ketones, but often requires high temperatures that degrade azetidines. |

The "Golden Route": Titanium(IV) Isopropoxide Protocol

This protocol is the industry standard for coupling secondary amines (azetidine) with hindered ketones. Ti(OiPr)₄ is used stoichiometrically to drive the equilibrium.

Mechanism of Action

-

Activation: Ti(OiPr)₄ coordinates to the cyclooctanone carbonyl, increasing electrophilicity.

-

Dehydration: It chemically traps the water generated during hemiaminal formation, preventing the reverse reaction.

-

Reduction: The resulting titanated iminium species is reduced in situ.

Step-by-Step Methodology

Reagents:

-

Cyclooctanone (1.0 equiv)

-

Azetidine (or Azetidine HCl + 1.0 equiv NEt₃) (1.1–1.2 equiv)

-

Titanium(IV) isopropoxide (1.25–1.5 equiv)

-

Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Absolute Ethanol (or run neat for maximum rate)

Protocol:

-

Complexation (The Critical Step):

-

In a flame-dried flask under Argon, combine Cyclooctanone and Azetidine (free base).

-

Note: If using Azetidine HCl, premix with equimolar Triethylamine (NEt₃) in minimal THF, filter off salts, and use the filtrate.

-

Add Ti(OiPr)₄ dropwise.

-

Stir Neat (solvent-free) or in minimal absolute EtOH for 4–6 hours at room temperature.

-

Checkpoint: The solution should become viscous. This indicates the formation of the titanium-amine complex.

-

-

Reduction:

-

Dilute the mixture with absolute Ethanol (if run neat).

-

Cool to 0°C.[1]

-

Add NaBH₄ portion-wise (Caution: gas evolution).

-

Allow to warm to room temperature and stir for 8–12 hours.

-

-

Workup (The "Fieser" Method):

-

Crucial: Do not just add water (causes slimy titanium emulsions).

-

Quench by adding 2M NaOH or NH₄OH slowly.

-

The titanium byproducts will precipitate as a white/pale solid (TiO₂).

-

Filter through a Celite pad. Wash the pad with CH₂Cl₂.

-

Concentrate the filtrate to obtain the crude N-cyclooctyl azetidine.

-

Visualizing the Pathway

The following diagram illustrates the specific chemical pathway and where the Titanium promoter intervenes to prevent failure.

Caption: Figure 1. The Titanium-mediated pathway bypasses the slow equilibrium of cyclooctanone by chemically trapping water, preventing the ring-opening side reactions common with Brønsted acids.

Troubleshooting & FAQ

Q1: The reaction mixture turned into a solid gel during workup. How do I recover my product?

-

Diagnosis: This is a "Titanium Emulsion." You likely added pure water directly to the reaction.

-

Fix: Use the Rochelle's Salt method . Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 2 hours. The tartrate complexes the titanium, creating two clear, separable layers.

Q2: I am seeing low conversion (<20%) even with Ti(OiPr)₄.

-

Diagnosis: Likely steric failure during the complexation step.

-

Fix: Run the first step (Ketone + Amine + Ti) NEAT (without solvent) . The high concentration forces the kinetics of the iminium formation against the steric barrier of the cyclooctyl ring. Add solvent only before adding the borohydride.

Q3: Can I use NaBH(OAc)₃ (STAB) instead of Ti(OiPr)₄/NaBH₄?

-

Analysis: STAB is excellent for aldehydes but struggles with cyclooctanone. The reaction times will be excessively long (24-48h), and you will likely need Acetic Acid to catalyze it.

-

Warning: Adding Acetic Acid increases the risk of opening the azetidine ring. We strictly recommend the Titanium route for this specific substrate pair.

Q4: My LCMS shows a mass corresponding to M+18 (Alcohol byproduct).

-

Diagnosis: Direct reduction of the ketone.[2] The imine did not form before the reducing agent was added.[3]

-

Fix: Increase the "Pre-complexation" time (Step 1) to at least 6 hours. Ensure your Ti(OiPr)₄ is fresh and not hydrolyzed (it should be a clear, colorless liquid, not cloudy).

Troubleshooting Logic Flow

Use this flow to diagnose yield issues immediately.

Caption: Figure 2. Diagnostic logic for common failure modes in azetidine reductive amination.

References

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[3]

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031.

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines. Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4]

-

Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. (Highlighting stability issues of azetidines in acidic media).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting the LC-MS Fragmentation of 1-Cyclooctylazetidin-3-ol

Abstract